molecular formula C9H14ClN3O B2729206 (2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride CAS No. 1439896-44-2

(2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride

Cat. No. B2729206
CAS RN: 1439896-44-2
M. Wt: 215.68
InChI Key: HKMSZUFEPKPFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride, also known as CBPMHCl, is a synthetic compound that is used in scientific research. It is a water-soluble, crystalline solid that has a variety of applications in the laboratory, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a stabilizer in the storage of biological samples. CBPMHCl has a wide range of biochemical and physiological effects, and its use in scientific research has been increasing in recent years.

Scientific Research Applications

Antiviral Activity

Research has explored the antiviral properties of pyrimidine derivatives, notably in compounds structurally related to (2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride. For instance, 2,4-Diamino-6-hydroxypyrimidines substituted at the 5-position have been investigated for their potential in inhibiting retrovirus replication in cell culture. These compounds, particularly when substituted with methyl groups, showed significant inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, highlighting their potential as antiviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Bone Formation Rate Enhancement

The development of small molecules targeting the Wnt beta-catenin signaling pathway has led to the discovery of compounds with a 2-aminopyrimidine template, such as (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, showing a dose-dependent increase in trabecular bone formation rate in models. This suggests potential applications in the treatment of bone disorders (Pelletier, Lundquist, Gilbert, Alon, Bex, Bhat, Bursavich, Coleburn, Felix, Green, Green, Hauze, Kharode, Lam, Lockhead, Magolda, Matteo, Mehlmann, Milligan, Murrills, Pirrello, Selim, Sharp, Unwalla, Vera, Wrobel, Yaworsky, & Bodine, 2009).

Antimicrobial Activity

A study on multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines synthesized via multicomponent reaction demonstrated mild to moderate antimicrobial activity against several pathogenic bacteria and fungi, indicating the potential of pyrimidine derivatives in antimicrobial applications (Gupta, Jain, Madan, & Menghani, 2014).

Catalysis and Polymerization

Pyrimidine derivatives have been used as catalysts in the selective hydroxylation of alkanes, suggesting their utility in chemical synthesis and industrial processes. Specifically, diiron(III) complexes of tridentate 3N ligands, including pyrimidine-based ligands, have shown efficiency as catalysts, with implications for functional models of methane monooxygenases (Sankaralingam & Palaniandavar, 2014).

properties

IUPAC Name

(2-cyclobutyloxypyrimidin-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c10-6-7-4-5-11-9(12-7)13-8-2-1-3-8;/h4-5,8H,1-3,6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMSZUFEPKPFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=CC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride

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